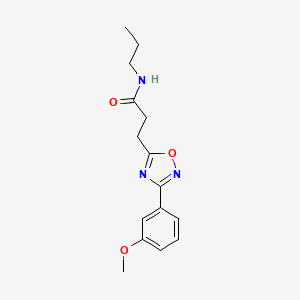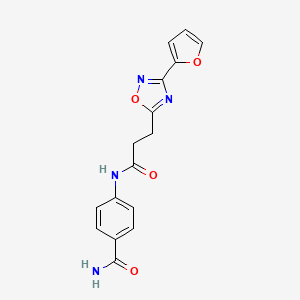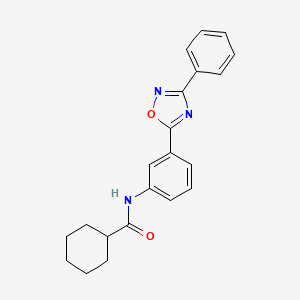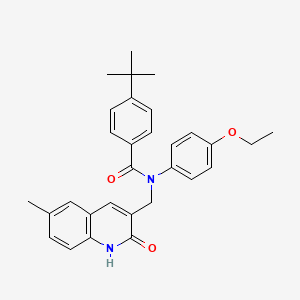
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)propanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CP-47,497 or simply CP-47. CP-47 is a synthetic cannabinoid that has been found to have effects similar to those of tetrahydrocannabinol (THC), the active ingredient in marijuana. However, unlike THC, CP-47 is not a naturally occurring substance and must be synthesized in a laboratory.
Mecanismo De Acción
CP-47 exerts its effects by binding to cannabinoid receptors in the brain and other parts of the body. These receptors are part of the endocannabinoid system, which is involved in regulating a wide range of physiological processes, including pain sensation, appetite, mood, and immune function. When CP-47 binds to these receptors, it can activate or inhibit various signaling pathways, leading to a range of physiological effects.
Biochemical and Physiological Effects:
CP-47 has been found to have a range of biochemical and physiological effects, including analgesic (pain-relieving), anti-inflammatory, and anti-cancer properties. It has also been shown to have neuroprotective effects, meaning that it may help to protect the brain from damage caused by various insults, such as stroke, traumatic brain injury, or neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CP-47 in lab experiments is that it allows researchers to study the effects of cannabinoids without the confounding factors associated with natural marijuana use, such as variability in dosage and purity. However, there are also some limitations to using CP-47, including the fact that it is a synthetic compound that may not accurately reflect the effects of natural cannabinoids. Additionally, there may be ethical concerns associated with using synthetic cannabinoids in animal or human studies.
Direcciones Futuras
There are many potential future directions for research on CP-47 and other synthetic cannabinoids. One area of interest is the development of novel drugs based on CP-47 that may have improved therapeutic properties compared to natural cannabinoids. Another area of interest is the study of the endocannabinoid system and its role in various physiological processes, including pain sensation, inflammation, and immune function. Finally, there is a need for further research on the safety and efficacy of synthetic cannabinoids, both in laboratory settings and in clinical trials.
Métodos De Síntesis
The synthesis of CP-47 involves several steps and requires specialized equipment and expertise. The first step in the synthesis process is the preparation of the starting materials. This involves the synthesis of 2-chlorobenzyl chloride, which is then reacted with 1,2,4-oxadiazole to form the intermediate product. The intermediate product is then reacted with 2-ethoxyphenylpropanoic acid to form the final product, CP-47.
Aplicaciones Científicas De Investigación
CP-47 has been used extensively in scientific research to study the endocannabinoid system, which is a complex network of receptors and signaling molecules that play a critical role in regulating a wide range of physiological processes. CP-47 has been found to bind to the same receptors as 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)propanamide, and can therefore be used as a tool to study the effects of cannabinoids on the body.
Propiedades
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-2-25-16-10-6-5-9-15(16)21-17(24)11-12-18-22-19(23-26-18)13-7-3-4-8-14(13)20/h3-10H,2,11-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSIJYWRDLVURA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine](/img/structure/B7709772.png)






![8-bromo-5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7709810.png)





![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7709857.png)